molecular formula C12H16O3 B1321578 2-Sec-butoxy-3-methoxybenzaldehyde CAS No. 872183-67-0

2-Sec-butoxy-3-methoxybenzaldehyde

Cat. No.: B1321578
CAS No.: 872183-67-0
M. Wt: 208.25 g/mol
InChI Key: FHALBHJLYWQNFN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzaldehydes in Chemical Synthesis

Substituted benzaldehydes are aromatic aldehydes that bear one or more substituents on the benzene (B151609) ring in addition to the formyl group. This class of compounds is of paramount importance in organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations.

The Unique Architectural Features of Dioxysubstituted Benzaldehydes

Within the broad family of substituted benzaldehydes, those bearing two oxygen-containing substituents, known as dioxysubstituted benzaldehydes, possess distinct architectural features that impart specific chemical properties. The compound in focus, 2-Sec-butoxy-3-methoxybenzaldehyde, falls into this category. It is a derivative of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), a well-known dioxysubstituted benzaldehyde (B42025). researchgate.net

The presence of two adjacent oxygenated groups (a methoxy (B1213986) group and a sec-butoxy group in this case) can lead to steric hindrance around the aldehyde functionality, potentially influencing its reactivity in certain transformations. Furthermore, the electronic effects of these alkoxy groups, which are electron-donating through resonance, enrich the electron density of the benzene ring. This electronic characteristic can be harnessed in various synthetic strategies. The interplay between the steric and electronic effects of these adjacent oxygen-containing substituents provides a unique chemical environment, making such molecules interesting targets for synthetic exploration and for the development of novel compounds with specific biological or material properties.

Rationale for Dedicated Academic Research on this compound

While extensive research on a broad range of substituted benzaldehydes is well-documented, dedicated academic studies focusing specifically on this compound appear to be limited. However, the rationale for its synthesis and investigation can be inferred from the known biological activities and applications of its parent compound, ortho-vanillin, and other related alkoxy-substituted benzaldehydes.

Ortho-vanillin and its derivatives have been explored for a variety of pharmacological applications, exhibiting properties such as antioxidant, anti-inflammatory, and neuroprotective effects. nih.govmdpi.combenthamdirect.com The modification of the hydroxyl group in ortho-vanillin to a sec-butoxy ether, as seen in this compound, is a common strategy in medicinal chemistry. This structural alteration can modulate the compound's lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability and therapeutic efficacy.

Therefore, the synthesis of this compound is a logical step in the exploration of the structure-activity relationships of ortho-vanillin derivatives. Academic research into this specific compound would likely aim to:

Investigate the impact of the sec-butoxy group on the biological activities observed in the parent ortho-vanillin.

Explore its potential as a novel therapeutic agent or as an intermediate for the synthesis of more complex, biologically active molecules.

Study its unique physicochemical properties arising from the specific combination and arrangement of its functional groups.

The synthesis of this and similar derivatives allows for a systematic evaluation of how modifications to the molecular architecture affect biological function, a fundamental aspect of drug discovery and development. nih.govrsc.org

Chemical Compound Data

Below are tables detailing the properties of this compound and its parent compound, ortho-vanillin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 872183-67-0 mdpi.combenthamdirect.comcymitquimica.comnih.govresearchgate.net
Molecular Formula C₁₂H₁₆O₃ cymitquimica.combldpharm.combldpharm.com
Molecular Weight 208.25 g/mol bldpharm.com
SMILES CCC(C)Oc1c(C=O)cccc1OC nih.govbldpharm.com
InChI Key Information not readily available

Table 2: Physicochemical and Spectroscopic Data of ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

PropertyValueSource
CAS Number 148-53-8 researchgate.netresearchgate.net
Molecular Formula C₈H₈O₃ researchgate.netresearchgate.net
Molecular Weight 152.15 g/mol researchgate.netresearchgate.net
Appearance Yellowish crystalline solid researchgate.net
Melting Point 41-43 °C researchgate.net
Boiling Point 263 °C researchgate.net
¹H NMR Spectral data available in literature nih.govirphouse.comjchr.org
¹³C NMR Spectral data available in literature nih.gov
IR Spectrum Characteristic peaks available researchgate.net
Mass Spectrum Data available in literature researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-yloxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-12-10(8-13)6-5-7-11(12)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHALBHJLYWQNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611397
Record name 2-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872183-67-0
Record name 2-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Sec Butoxy 3 Methoxybenzaldehyde and Structural Analogues

Strategic Approaches to Aryl Aldehyde Synthesis with Alkoxy Substituents

The construction of aryl aldehydes bearing multiple alkoxy groups, such as 2-sec-butoxy-3-methoxybenzaldehyde, necessitates careful consideration of the order of synthetic steps and the directing effects of the substituents. The two primary retrosynthetic disconnections involve either the formation of the ether linkage (O-alkylation) as a final step or the introduction of the formyl group onto a pre-functionalized aromatic ring.

O-Alkylation Reactions for Phenolic Precursors

A common and direct route to this compound involves the O-alkylation of a suitable phenolic precursor, namely 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This approach is advantageous as it utilizes a readily available starting material and the Williamson ether synthesis, a well-established and generally efficient reaction.

In phenols with multiple hydroxyl groups, regioselectivity becomes a critical factor. However, for a precursor like o-vanillin, which possesses a single phenolic hydroxyl group, the primary concern is achieving selective O-alkylation over potential side reactions. In cases of dihydroxybenzaldehydes, such as 3,4-dihydroxy-5-iodobenzaldehyde, preferential alkylation of one hydroxyl group over the other can be achieved based on their relative acidities and steric environments. nih.gov For instance, the C-4 hydroxyl group in this specific catechol derivative is more activated by the C-1 aldehyde, leading to preferential methylation at this position. nih.gov The choice of base and solvent can further influence this selectivity.

While not directly applicable to the monosubstituted o-vanillin, studies on other polysubstituted phenols have demonstrated that intramolecular alkylations can be achieved with high regioselectivity by forming bis-magnesium salts, which then cyclize efficiently. rsc.org Furthermore, rhenium complexes have been shown to catalyze the regioselective ortho- or para-alkylation of phenols with terminal alkenes. nih.gov Solid catalysts, such as silica (B1680970) gel-supported aluminum phenolate, have also been developed to favor ortho-alkylation. whiterose.ac.uk

The choice of the alkylating agent and reaction conditions plays a pivotal role in the success of the O-alkylation reaction. For the synthesis of this compound, a sec-butyl halide (e.g., 2-bromobutane (B33332) or 2-iodobutane) would be the typical alkylating agent.

The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often employed to facilitate the Sₙ2 reaction. google.com For instance, the synthesis of 2,5-dimethoxybenzaldehyde (B135726) from 2-hydroxy-5-methoxybenzaldehyde (B1199172) has been successfully achieved by refluxing with dimethyl sulfate (B86663) and potassium carbonate in acetone. google.com

The addition of a catalyst, such as potassium iodide (KI), can enhance the reaction rate, particularly when using alkyl chlorides or bromides, by in-situ conversion to the more reactive alkyl iodide. researchgate.net The reaction temperature is another important parameter that can be adjusted to optimize the yield and reaction time.

PrecursorAlkylating AgentBase/CatalystSolventProductYieldReference
2-Hydroxy-5-methoxybenzaldehydeDimethyl sulfateK₂CO₃Acetone2,5-Dimethoxybenzaldehyde82.5% google.com
3,4-Dihydroxy-5-iodobenzaldehydeEthyl iodideDBUDMF3-Iodo-4,5-diethoxybenzaldehyde80% nih.gov
Vanillin (B372448)Propargyl bromideK₂CO₃DMF4-(Prop-2-yn-1-yloxy)-3-methoxybenzaldehyde- nih.gov
2-hydroxy-3-methoxybenzaldehydeAcetyl chlorideTriethylamine/DMAPDichloromethane2-acetoxy-3-methoxybenzaldehyde98% chemicalbook.com

Formylation of Activated Aromatic Systems

An alternative synthetic strategy involves the introduction of the aldehyde group onto an appropriately substituted aromatic ring, such as 2-sec-butoxy-anisole. Formylation reactions are electrophilic aromatic substitution reactions and are therefore most effective on electron-rich aromatic compounds. wikipedia.org The presence of alkoxy groups strongly activates the ring towards electrophilic attack.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, in this case, a formylating agent.

For the synthesis of this compound, the methoxy (B1213986) group in a precursor like 1-sec-butoxy-2-methoxybenzene could act as a DMG, directing the lithiation to the adjacent position. The subsequent reaction with a formylating agent such as N,N-dimethylformamide (DMF) would yield the desired aldehyde. The alkoxy group is a well-established DMG. wikipedia.orgnih.gov The general principle involves the coordination of the lithium atom to the heteroatom of the DMG, which facilitates the deprotonation of the nearby ortho proton. wikipedia.org

Several other classical formylation methods can be employed for activated aromatic systems, each with its own advantages and limitations.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgwikipedia.org This method is generally effective for alkoxybenzenes. jk-sci.comchemistrysteps.com The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to the aldehyde. wikipedia.org

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. synarchive.comwikipedia.orgrsc.org This reaction is known for its ortho-selectivity but can sometimes suffer from low yields. wikipedia.orgecu.edu The reaction mechanism is complex, involving the formation of an iminium ion from HMTA which then acts as the electrophile. rsc.org

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution, is another classic method for ortho-formylation of phenols, though it can be less selective and may lead to the formation of dichlorocarbene (B158193) intermediates. wikipedia.org

More modern approaches include the use of dichloromethyl methyl ether with a Lewis acid like TiCl₄, which has been shown to be effective for the formylation of various activated aromatic rings, including those with methoxy substituents. nih.gov

Formylation MethodReagentsSubstrate TypePosition of FormylationKey FeaturesReference(s)
Vilsmeier-Haack Reaction DMF, POCl₃Electron-rich arenesPara (generally), Ortho possibleMild conditions, good for activated systems. jk-sci.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com
Duff Reaction HMTA, acidPhenolsOrtho (preferentially)Ortho-selective, can have low yields. synarchive.comwikipedia.orgrsc.org
Directed Ortho-Metalation Organolithium, DMFArenes with DMGOrtho to DMGHigh regioselectivity. organic-chemistry.orgwikipedia.org
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Activated arenesOrtho/ParaEffective for various activated rings. wikipedia.orgnih.gov

Oxidative Routes for Aldehyde Functional Group Introduction

The introduction of an aldehyde functional group onto a benzene (B151609) ring, particularly when flanked by alkoxy substituents, is a pivotal transformation in organic synthesis. Oxidative routes are among the most common and effective strategies to achieve this.

Selective Oxidation of Benzyl (B1604629) Alcohols

The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a cornerstone of synthetic organic chemistry. The primary challenge lies in preventing over-oxidation to the carboxylic acid. Traditional methods often employed stoichiometric amounts of heavy-metal oxidants like pyridinium (B92312) chlorochromate (PCC), which are effective but hazardous. gordon.edu

Modern approaches focus on developing milder and more selective methods. For instance, the oxidation of various benzyl alcohol derivatives has been successfully achieved with high yields using heterogeneous catalysts like palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles under solvent-free conditions with a continuous stream of oxygen. nih.gov This method has demonstrated high conversion yields for a variety of substituted benzyl alcohols. nih.gov For example, 4-nitrobenzyl alcohol and 4-(trifluoromethyl)benzyl alcohol were converted to their respective aldehydes with yields exceeding 99%. nih.gov Similarly, benzyl alcohol itself was oxidized to benzaldehyde (B42025) with 99% yield. nih.gov

Another approach involves the use of iron(III) nitrate, which can selectively oxidize substituted benzyl alcohols to the corresponding aldehydes. frontiersin.org The reaction's outcome is influenced by the electronic nature of the substituents on the aromatic ring. frontiersin.org Furthermore, metal-free photochemical methods using catalysts like Eosin Y and molecular oxygen as the oxidant have emerged as a green alternative, providing excellent yields for a broad range of benzyl alcohols under mild conditions. organic-chemistry.org This technique shows good functional group tolerance and is chemoselective, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org

Catalytic Oxidation Systems

The development of efficient catalytic systems is crucial for the selective oxidation of benzyl alcohols. These systems often involve transition metals and are designed to be both highly active and selective, minimizing waste and environmental impact.

Catalysts based on gold nanoparticles have shown significant potential. acs.orggoogle.com For example, gold nanoparticles heterogenized over a spherical ORMOSIL mesoporous support can catalyze the one-pot synthesis of benzaldehyde and benzyl benzoate (B1203000) from benzyl alcohol using oxygen as the sole oxidant under mild conditions. acs.org Another study utilized gold nanowires with a diameter of less than 5 nm as a catalyst for the oxidation of styrene (B11656) to benzaldehyde in the presence of toluene (B28343) as a solvent, achieving high conversion rates. google.com

Palladium-based catalysts are also widely used. Commercially available Pd/AlO(OH) nanoparticles have been employed for the selective oxidation of benzylic alcohols under ultrasonic and solvent-free conditions, yielding the desired benzaldehyde derivatives in high yields. nih.gov

Vanadium-centered metal-organic frameworks (MOFs), such as MIL-100(V), have been shown to be effective heterogeneous catalysts. rsc.org These catalysts can exhibit temperature-dependent selectivity, favoring the formation of benzaldehyde at lower temperatures (e.g., 80 °C) and benzoic acid at higher temperatures in the aerobic oxidation of benzyl alcohol. rsc.org Other vanadium-based catalysts, including those supported on various materials, have also been explored for the selective oxidation of benzyl alcohol to benzaldehyde. rsc.org

Cobalt-based catalysts, including single-atom catalysts (Co1/NC), have demonstrated exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde, achieving high conversion and near-perfect selectivity. rsc.org The unique electronic structure of the single-atom sites is believed to be key to their high catalytic activity. rsc.org

The following table summarizes various catalytic systems used for the oxidation of benzyl alcohol to benzaldehyde.

CatalystOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)Reference
Au NPs on ORMOSILO₂Solvent-free1003866 (to benzaldehyde) acs.org
Gold NanowiresO₂Toluene80-100HighHigh google.com
Pd/AlO(OH)O₂Solvent-free->99>99 nih.gov
Co₁/NCO₂--95.2~99.9 rsc.org
MIL-100(V)Air/O₂-80Quantitative98.1 rsc.org
Fe(NO₃)₃-1,4-dioxane8094.9High frontiersin.org
Eosin Y (photocatalyst)O₂--68-93 (yield)High organic-chemistry.org

Advanced Synthetic Strategies and Process Optimization for Benzaldehyde Derivatives

Beyond the initial discovery of a synthetic route, significant effort is dedicated to optimizing the process to enhance efficiency, reduce costs, and improve sustainability. This is particularly true for the synthesis of valuable benzaldehyde derivatives.

Application of Catalyst Systems in Reaction Development

The support can play a crucial role in the catalyst's performance by influencing the dispersion and stability of the active metal nanoparticles. Supports like metal-organic frameworks (MOFs), zeolites, carbon materials, and silicas have been extensively studied for the oxidation of styrene to benzaldehyde. nih.gov For example, encapsulating cobalt oxide particles within a ZSM-5 zeolite has been shown to create a catalyst with good activity for styrene oxidation using hydrogen peroxide. nih.gov

The interaction between the metal and the support can lead to synergistic effects that enhance both activity and selectivity. nih.gov The development of catalysts also involves optimizing the reaction conditions to maximize the yield of the desired product. This includes adjusting parameters such as temperature, pressure, solvent, and the molar ratio of reactants. nih.gov For instance, in the nickel-catalyzed oxidation of styrene, optimizing the styrene to hydrogen peroxide molar ratio, reaction temperature, and catalyst concentration was crucial for achieving high conversion and selectivity to benzaldehyde. nih.gov

Mechanistic Aspects of Reaction Optimization

A deep understanding of the reaction mechanism is fundamental to optimizing a synthetic process. For the oxidation of benzyl alcohol, mechanistic studies have shed light on the key steps involved, enabling researchers to fine-tune reaction conditions for improved outcomes.

In many catalytic oxidation reactions, the mechanism is believed to involve the generation of a reactive metal-oxygen species through the interaction of the catalyst with the oxidant. nih.gov For the oxidation of benzyl alcohol over a gold catalyst, the reaction mechanism can be influenced by the presence of a base, which can suppress the inhibition caused by the benzoic acid byproduct. researchgate.net

Density functional theory (DFT) calculations have been employed to investigate the competing reaction pathways in the oxidation of benzaldehyde by cobalt-peroxo complexes. bohrium.com These studies have helped to elucidate whether the reaction proceeds via a nucleophilic attack or a hydrogen atom transfer (HAT) mechanism, with findings suggesting that nucleophilic attack is the more favorable pathway. bohrium.com Understanding these intricate details allows for the rational design of catalysts and reaction conditions that favor the desired mechanistic pathway, thereby enhancing selectivity.

Green Chemistry Principles and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.

A key aspect of green chemistry in benzaldehyde synthesis is the use of environmentally friendly oxidants. Molecular oxygen and hydrogen peroxide are considered green oxidants because their primary byproduct is water. gordon.edunih.gov Many modern catalytic systems are designed to utilize these oxidants effectively. nih.govacs.orgnih.gov

Solvent-free reaction conditions represent another significant step towards sustainability. nih.govmisericordia.edu Performing reactions without a solvent reduces waste and simplifies product purification. The use of ultrasound in conjunction with solvent-free conditions has been shown to be an effective strategy for the oxidation of benzyl alcohols. nih.gov

Furthermore, innovative process designs, such as reactive distillation, are being explored to create more sustainable and cost-effective methods for producing natural benzaldehyde. acs.org The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or visible-light irradiation, are also key components of sustainable synthesis pathways. organic-chemistry.orgmisericordia.edursc.org

Reactivity and Synthetic Utility of 2 Sec Butoxy 3 Methoxybenzaldehyde in Organic Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of the alkoxy substituents on the benzene (B151609) ring of 2-sec-butoxy-3-methoxybenzaldehyde activates the aromatic nucleus for electrophilic substitution while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This combination allows for its use as a foundational building block in the synthesis of complex molecules.

Precursor for Complex Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of various fused ring systems, which are prevalent in many biologically active compounds and natural products.

The isoquinoline (B145761) and its partially saturated dihydroisoquinoline core are found in numerous alkaloids and pharmacologically active compounds. Several classical named reactions can be employed to synthesize these nitrogen-containing heterocycles, where substituted benzaldehydes like this compound can serve as crucial starting materials.

Bischler-Napieralski Reaction: This reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.orgjk-sci.com For this compound, this would involve its initial conversion to a corresponding phenethylamine (B48288) derivative. The electron-donating nature of the methoxy (B1213986) and sec-butoxy groups would facilitate the electrophilic aromatic substitution required for the cyclization step. jk-sci.com The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. arkat-usa.org In this context, a phenethylamine derived from this compound could react with another aldehyde to furnish a substituted tetrahydroisoquinoline. The success of this reaction often relies on the nucleophilicity of the aromatic ring, which is enhanced by the alkoxy substituents present in the target compound.

Pomeranz-Fritsch Reaction: This method allows for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde acetals. chemistry-reaction.comthermofisher.comwikipedia.orgorganicreactions.org The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization. chemistry-reaction.com The use of a substituted benzaldehyde (B42025) like this compound would be expected to yield a correspondingly substituted isoquinoline. thermofisher.com

ReactionProduct TypeKey ReagentsPlausible Application with this compound
Bischler-Napieralski3,4-Dihydroisoquinolineβ-arylethylamide, POCl₃ or PPACyclization of a pre-formed β-phenylethylamide derivative. wikipedia.orgorganic-chemistry.orgjk-sci.com
Pictet-SpenglerTetrahydroisoquinolineβ-arylethylamine, Aldehyde/Ketone, Acid catalystCondensation with an aldehyde after conversion to a phenethylamine. arkat-usa.org
Pomeranz-FritschIsoquinolineAminoacetaldehyde acetal, Acid catalystDirect condensation to form a substituted isoquinoline. chemistry-reaction.comthermofisher.comwikipedia.org

Oxazole (B20620) and dihydrooxazole moieties are present in a wide range of natural products and pharmaceuticals, exhibiting diverse biological activities. Substituted benzaldehydes are key precursors for the construction of these five-membered heterocyclic rings.

Van Leusen Oxazole Synthesis: This is a highly efficient one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.comwikipedia.org The reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates tosic acid to form the oxazole ring. organic-chemistry.org The reaction is generally applicable to a wide range of aldehydes, including aromatic aldehydes with various substituents. mdpi.com Therefore, this compound is expected to react readily with TosMIC in the presence of a base to yield the corresponding 5-(2-sec-butoxy-3-methoxyphenyl)oxazole.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones to form oxazoles. wikipedia.orgsynarchive.comchempedia.info While not a direct reaction of the aldehyde, this compound can be used to synthesize the required 2-acylaminoketone precursor through various synthetic transformations.

The synthesis of dihydrooxazoles (oxazolines) often involves the cyclization of β-amino alcohols, which can be prepared from aldehydes. For instance, the reaction of this compound with an amino acid derivative could lead to an intermediate that upon reduction and cyclization would yield a substituted dihydrooxazole.

ReactionProduct TypeKey ReagentsPlausible Application with this compound
Van Leusen Oxazole Synthesis5-Substituted OxazoleTosylmethyl isocyanide (TosMIC), BaseDirect reaction to form 5-(2-sec-butoxy-3-methoxyphenyl)oxazole. organic-chemistry.orgmdpi.comwikipedia.org
Robinson-Gabriel SynthesisOxazole2-Acylaminoketone, Dehydrating agentSynthesis of a precursor ketone from the aldehyde. wikipedia.orgsynarchive.comchempedia.info

Benzosuberones, which are benz-annulated seven-membered carbocyclic ketones, are important structural motifs in medicinal chemistry. The synthesis of these systems can be achieved through various methods, where substituted benzaldehydes can play a role in constructing the seven-membered ring. One common strategy involves a Friedel-Crafts-type reaction where a suitably functionalized aromatic aldehyde derivative can be used to build the carbocyclic framework. While direct synthesis from this compound might be challenging, it can be converted into a more suitable precursor for intramolecular cyclization reactions to form the benzosuberone skeleton.

The versatility of this compound extends to the synthesis of other annulated heterocyclic systems. For instance, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds can provide intermediates for the synthesis of fused pyrimidines and other related heterocycles. nih.govbeilstein-journals.org The resulting α,β-unsaturated carbonyl compound can undergo subsequent reactions, such as Michael additions and cyclizations, to build more complex heterocyclic frameworks. nih.gov

Derivatization through Carbonyl Functional Group Transformations

The aldehyde functional group in this compound is a focal point for a multitude of chemical transformations, allowing for its conversion into a wide range of other functional groups and for the extension of the carbon skeleton.

Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com this compound can readily undergo reaction with a variety of phosphorus ylides to produce the corresponding substituted styrenes. youtube.com The stereochemical outcome of the reaction can often be controlled by the nature of the ylide used. wikipedia.org

Grignard and Organolithium Reactions: The addition of Grignard reagents or organolithium compounds to the aldehyde provides a straightforward route to secondary alcohols. masterorganicchemistry.comchemguide.co.ukadichemistry.comlibretexts.org The resulting benzylic alcohol can then be used in a variety of subsequent transformations.

Reductive Amination: Reductive amination offers a direct method for the synthesis of amines from aldehydes. orgsyn.orgarkat-usa.orgmasterorganicchemistry.comlibretexts.orgsigmaaldrich.com The reaction of this compound with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride would yield the corresponding primary, secondary, or tertiary amine, respectively. A documented example is the reductive amination of 2,3-dimethoxybenzaldehyde (B126229) with methylamine (B109427) using Raney nickel as a catalyst. orgsyn.org

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This provides access to 2-sec-butoxy-3-methoxybenzoic acid, another valuable synthetic intermediate.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and Perkin reactions. The Knoevenagel condensation involves the reaction with active methylene compounds in the presence of a base to form α,β-unsaturated compounds. nih.gov The Perkin reaction involves the condensation with an acid anhydride (B1165640) and its corresponding salt to yield an α,β-unsaturated carboxylic acid, a derivative of cinnamic acid. wikipedia.orgbyjusexamprep.comjk-sci.comunacademy.com

TransformationProduct Functional GroupKey Reagents
Wittig ReactionAlkenePhosphorus ylide
Grignard/Organolithium AdditionSecondary AlcoholGrignard reagent (RMgX) or Organolithium reagent (RLi)
Reductive AminationAmineAmine (NH₃, RNH₂, R₂NH), Reducing agent (e.g., NaBH₄, NaBH₃CN)
OxidationCarboxylic AcidOxidizing agent (e.g., KMnO₄, CrO₃)
Knoevenagel Condensationα,β-Unsaturated CompoundActive methylene compound, Base
Perkin Reactionα,β-Unsaturated Carboxylic AcidAcid anhydride, Salt of the acid

Exploration of Novel Bond-Forming Reactions

Extensive searches of scientific literature and chemical databases were conducted to gather information on the reactivity of this compound in specific bond-forming reactions. The focus of this investigation was on its participation in transition metal-catalyzed cross-coupling reactions and multicomponent reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Despite a thorough review of available chemical literature, no specific examples or detailed research findings on the utilization of this compound as a substrate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions were identified. The aldehyde functional group is generally not a direct participant in the primary bond-forming steps of these named cross-coupling reactions, which typically involve the coupling of organohalides or triflates with organometallic reagents, alkenes, alkynes, or amines.

While the aromatic ring of this compound could potentially be functionalized with a leaving group (e.g., a halide) to enable its participation in such reactions, no studies demonstrating this subsequent cross-coupling have been reported. Therefore, no data tables or detailed research findings on the performance of this specific compound in transition metal-catalyzed cross-coupling reactions can be provided at this time.

Multicomponent Reactions Incorporating this compound

Similarly, a comprehensive search for the incorporation of this compound in well-known multicomponent reactions (MCRs) like the Ugi, Passerini, or Biginelli reactions did not yield any specific published research. Aldehydes are common components in a wide variety of MCRs, acting as the electrophilic carbonyl component. The sterically hindered nature of the ortho-sec-butoxy group and the electronic effects of the methoxy group on the benzaldehyde ring could influence its reactivity in such transformations.

However, without experimental data from the scientific literature, any discussion of its potential reactivity would be purely speculative. As no studies have been found that utilize this compound as a starting material in multicomponent reactions, no data tables or detailed research findings can be presented.

Mechanistic Elucidation and Theoretical Investigations of 2 Sec Butoxy 3 Methoxybenzaldehyde Chemistry

Reaction Mechanism Studies

The synthesis and subsequent reactions of 2-sec-butoxy-3-methoxybenzaldehyde are governed by fundamental organic reaction mechanisms. A detailed analysis of these pathways is crucial for optimizing reaction conditions and understanding the compound's chemical behavior.

Detailed Analysis of Alkylation and Formylation Mechanisms

The formation of this compound can be envisioned through two primary retrosynthetic pathways: the alkylation of 2-hydroxy-3-methoxybenzaldehyde (B140153) or the formylation of 1-sec-butoxy-2-methoxybenzene.

The alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a suitable sec-butylating agent, such as 2-bromobutane (B33332) or 2-butanol (B46777) under acidic conditions, proceeds via a nucleophilic substitution reaction. In a typical Williamson ether synthesis, the phenolic hydroxyl group is first deprotonated by a base (e.g., K2CO3) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the sec-butylating agent in an SN2 manner. The use of a polar aprotic solvent can facilitate this process. The reaction mechanism is influenced by the steric hindrance of both the phenoxide and the secondary alkyl halide.

The formylation of 1-sec-butoxy-2-methoxybenzene represents another viable synthetic route. Classic formylation reactions such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions could be employed. The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), would introduce the formyl group onto the electron-rich aromatic ring. The regioselectivity of the formylation is directed by the existing alkoxy groups. The sec-butoxy and methoxy (B1213986) groups are ortho-, para-directing activators. Due to the steric bulk of the sec-butoxy group, formylation is likely to occur at the less hindered position ortho to the methoxy group and para to the sec-butoxy group.

Understanding Catalytic Cycles in Transformations

In many synthetic transformations leading to or involving this compound, catalysts play a pivotal role. For instance, in the case of acid-catalyzed alkylation of 2-hydroxy-3-methoxybenzaldehyde with 2-butanol, a catalytic cycle can be proposed. The acid catalyst (e.g., H2SO4) protonates the hydroxyl group of 2-butanol, forming a good leaving group (water). Subsequent departure of water generates a sec-butyl carbocation. This carbocation then acts as an electrophile and is attacked by the nucleophilic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. Deprotonation of the resulting oxonium ion regenerates the catalyst and yields the final ether product.

Phase-transfer catalysts could also be employed in the Williamson ether synthesis to facilitate the reaction between the aqueous phenoxide solution and the organic sec-butyl halide solution. The quaternary ammonium (B1175870) salt, for example, would transport the phenoxide anion into the organic phase, where it can react with the alkyl halide.

Bond Cleavage Processes and Energy Barrier Analysis

The key bond cleavage processes in the chemistry of this compound include the C-O bond of the ether linkages and the C-C bond between the aldehyde group and the aromatic ring. The ether linkages can be cleaved under strongly acidic conditions (e.g., HBr or HI). The mechanism would involve protonation of the ether oxygen followed by nucleophilic attack of the halide ion. The cleavage of the sec-butoxy group would likely proceed via an SN1-like mechanism due to the stability of the resulting secondary carbocation.

The energy barriers for these bond cleavage processes can be computationally estimated. For instance, the energy barrier for the ether cleavage would depend on the proton affinity of the ether oxygen and the stability of the carbocation intermediate. The C-H bond of the aldehyde group can also be cleaved in certain reactions, such as oxidation to the corresponding carboxylic acid. The strength of this bond is influenced by the electronic effects of the substituents on the aromatic ring.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential. mdpi.com

The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of the HOMO and LUMO orbitals can predict the sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and ether groups are expected to be the most electron-rich sites.

Below is a hypothetical data table summarizing the kind of results that would be obtained from DFT calculations on this compound.

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D
Total Energy-850.123 Hartrees

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods can also predict spectroscopic data, which are crucial for the characterization of this compound.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated using DFT. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the aldehyde (around 1690-1710 cm⁻¹), C-O stretches of the ether groups (around 1250-1000 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the protons of the sec-butyl group (a multiplet for the methine proton and distinct signals for the two diastereotopic methyl groups). The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (around 190 ppm). nih.gov

The following table presents hypothetical predicted key spectroscopic data for this compound.

SpectroscopyPeak/SignalPredicted Value
IRC=O stretch1705 cm⁻¹
IRAromatic C=C stretch1600, 1580 cm⁻¹
IRC-O stretch (aryl-alkyl ether)1260 cm⁻¹
¹H NMRAldehyde H9.9 ppm (s)
¹H NMRAromatic H's7.1-7.5 ppm (m)
¹H NMRMethoxy H's3.9 ppm (s)
¹H NMRsec-Butoxy CH4.4 ppm (m)
¹³C NMRCarbonyl C191 ppm
¹³C NMRAromatic C's110-160 ppm
¹³C NMRMethoxy C56 ppm
¹³C NMRsec-Butoxy C's75, 29, 19, 10 ppm

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Sec Butoxy 3 Methoxybenzaldehyde and Its Derivatives

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While spectroscopic data for structurally related compounds—such as 2-methoxybenzaldehyde, 3-methoxybenzaldehyde (B106831), and other substituted benzaldehyde (B42025) derivatives—are available, the strict focus on "2-sec-butoxy-3-methoxybenzaldehyde" precludes their inclusion in this context. Without primary experimental data for the target compound, a scientifically accurate and detailed article as requested cannot be generated.

Structure Reactivity and Structure Property Relationships of Alkoxybenzaldehydes

Influence of Alkoxy Substituents on Reaction Pathways and Selectivity

Alkoxy groups are powerful modulators of reaction pathways and selectivity in aromatic systems. As ortho, para-directing groups, they activate the benzene (B151609) ring towards electrophilic substitution at positions ortho and para to themselves due to their electron-donating resonance effect. However, their influence extends beyond simple electrophilic aromatic substitution, impacting nucleophilic additions to the carbonyl group and directing metallation reactions.

Alkoxy groups can act as directing groups in transition metal-catalyzed reactions, such as C-H activation. mdpi.com While not as strong as other directing groups, they contribute to the partial orientation of C-H activation to the ortho-position. mdpi.com This effect is attributed to weak, non-covalent interactions between the alkoxy oxygen and the metal catalyst or its ligands. mdpi.com The selectivity of these reactions, however, can be poor when multiple competing sites are present. For instance, reactions with meta-alkoxy substituted benzoic acids often show low regioselectivity. mdpi.com

In reactions involving the aldehyde group, such as the Henry reaction (a nitro-aldol reaction), the presence of an ortho-alkoxy group can influence the diastereoselectivity of the product. researchgate.net The reaction of various substituted aromatic aldehydes, including those with alkoxy groups, can yield β-hydroxy nitroalkanes with varying degrees of enantioselectivity and product yields depending on the catalyst and reaction conditions. researchgate.net

The reaction pathway can also be influenced by steric factors introduced by the alkoxy group. For example, in reactions with nucleophiles, a bulky ortho-alkoxy group can hinder the approach to the carbonyl carbon, potentially favoring attack at other sites or influencing the stereochemical outcome of the reaction.

Comparative Studies of Positional Isomers and Analogues

The position of alkoxy substituents on the benzaldehyde (B42025) ring dramatically affects the molecule's physical properties and chemical reactivity. Comparative studies of positional isomers—ortho, meta, and para—reveal significant differences stemming from the interplay of electronic and steric effects.

The differentiation and analysis of positional isomers are critical in analytical chemistry, as isomers can have distinct biological activities and chemical properties. Techniques like Thin Layer Chromatography (TLC) combined with Ion Mobility Spectrometry (IMS) have been used to separate and identify positional isomers of alkoxy-substituted aromatic compounds. nih.gov Studies have shown that the ion mobilities of these isomers increase from the ortho to the para position, corresponding to differences in their collision cross-sections. nih.gov

In terms of reactivity, the position of an electron-donating alkoxy group relative to the electron-withdrawing aldehyde group is key.

Para-alkoxybenzaldehydes: The para-position allows for the strongest resonance effect, where the lone pair on the oxygen atom can delocalize into the benzene ring and towards the aldehyde group. This increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde. learncbse.in

Ortho-alkoxybenzaldehydes: In the ortho position, the alkoxy group can exert both a strong resonance effect and a significant steric effect. The steric hindrance from a bulky group like sec-butoxy can impede the approach of reagents to the adjacent aldehyde group. acs.org Furthermore, intramolecular hydrogen bonding can occur in ortho-hydroxyalkoxybenzaldehydes, which can influence reactivity. mdpi.com

Meta-alkoxybenzaldehydes: The meta-position does not allow for direct resonance interaction between the alkoxy and aldehyde groups. The primary electronic influence is the inductive effect, which is weaker. Consequently, meta-isomers often exhibit reactivity that is intermediate between ortho/para isomers and unsubstituted benzaldehyde.

The table below summarizes the expected relative reactivity of positional isomers of a generic alkoxybenzaldehyde towards nucleophilic addition.

Isomer PositionDominant Electronic Effect on CarbonylSteric Hindrance at CarbonylPredicted Relative Reactivity
paraStrong +R (Resonance), Weak -I (Inductive)LowLow
metaWeak -I (Inductive)LowHigh
orthoStrong +R (Resonance), Weak -I (Inductive)HighVery Low

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the aldehyde group in alkoxybenzaldehydes is governed by a balance of electronic and steric effects imparted by the substituents. learncbse.in

Electronic Effects: Alkoxy groups are considered activating groups in the context of electrophilic aromatic substitution because they are electron-donating through resonance (+R effect). The oxygen atom's lone pairs can be delocalized into the aromatic pi-system. This electron donation increases the electron density of the ring. However, concerning the reactivity of the aldehyde group towards nucleophiles, this electron-donating effect is deactivating. By pushing electron density towards the carbonyl carbon, the alkoxy group reduces its partial positive charge (electrophilicity), making it less susceptible to attack by nucleophiles. reddit.com

Simultaneously, the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect is distance-dependent and is strongest at the ortho position and weakest at the para position. While the +R effect generally dominates for alkoxy groups, the interplay between these opposing electronic forces fine-tunes the reactivity. For instance, electron-withdrawing groups like a nitro group on the ring increase the electrophilicity of the carbonyl carbon and enhance reactivity towards nucleophiles, while electron-donating groups decrease it. learncbse.inreddit.com

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede chemical reactions. rsc.org In 2-sec-butoxy-3-methoxybenzaldehyde, the sec-butoxy group at the ortho position to the aldehyde is sterically demanding. This bulkiness can shield the carbonyl carbon from the approach of nucleophiles, significantly slowing down reaction rates compared to less hindered analogues like 3-methoxybenzaldehyde (B106831) or benzaldehyde itself. acs.org The size and branching of the alkyl portion of the alkoxy group are critical; for example, a tert-butoxy group would exert a greater steric effect than a methoxy (B1213986) group. This steric control can be a determining factor in the feasibility and outcome of a reaction. acs.org

The following table provides a qualitative comparison of the electronic and steric effects of different substituents on the reactivity of the benzaldehyde carbonyl group.

Substituent (Position)Electronic Effect on Carbonyl ReactivitySteric Effect on Carbonyl ReactivityOverall Impact on Nucleophilic Addition Rate
-H (None)BaselineBaselineBaseline
4-OCH₃Deactivating (+R > -I)MinimalDecreased
2-OCH₃Deactivating (+R > -I)Moderate HindranceSignificantly Decreased
2-sec-ButoxyDeactivating (+R > -I)High HindranceVery Significantly Decreased
4-NO₂Activating (-R, -I)MinimalIncreased

Future Research Directions and Broader Impact of 2 Sec Butoxy 3 Methoxybenzaldehyde Research

Innovation in Synthetic Methodologies for Benzaldehyde (B42025) Derivatives

The synthesis of benzaldehyde and its derivatives is a cornerstone of organic chemistry, with traditional methods often relying on harsh conditions or toxic reagents. rjpn.org Modern research, however, is increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes. These innovations are directly applicable to the production of complex molecules like 2-Sec-butoxy-3-methoxybenzaldehyde.

Future synthetic strategies are likely to move away from classical multi-step procedures towards more streamlined approaches. One-pot reduction/cross-coupling procedures, for instance, have been developed for substituted benzaldehydes. acs.org This method utilizes a stable aluminum hemiaminal as an intermediate to "mask" the reactive aldehyde group, allowing for subsequent cross-coupling reactions with organometallic reagents. acs.org Such a technique could be adapted to introduce the sec-butoxy group or other functionalities onto a pre-existing methoxybenzaldehyde framework.

Furthermore, the principles of green chemistry are becoming central to the synthesis of aromatic aldehydes. rjpn.org This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. rjpn.org For example, methods for preparing 3-methoxybenzaldehyde (B106831) using water as a solvent and nitric acid as an oxidant highlight a move towards more sustainable processes that are low-cost and environmentally friendly.

The table below summarizes and compares traditional and innovative synthetic approaches relevant to benzaldehyde derivatives.

MethodDescriptionAdvantagesDisadvantagesRelevant Compounds
Gattermann-Koch Reaction Formylation of arenes using carbon monoxide and hydrogen chloride under high pressure with a catalyst. wikipedia.orgyoutube.comUses inexpensive starting materials.Requires high pressure; limited to specific arenes. youtube.comBenzene (B151609), Toluene (B28343)
Vilsmeier-Haack Reaction Formylation of electron-rich arenes using a phosphorus oxychloride and a substituted formamide (B127407) like DMF. youtube.comHigh yields for electron-rich compounds; milder conditions than Gattermann-Koch. youtube.comProduces significant phosphorus waste.Aniline, Phenol
Oxidation of Benzyl (B1604629) Alcohols Oxidation of the corresponding benzyl alcohol to the aldehyde. wikipedia.orgCan be highly selective with modern reagents.May require expensive or hazardous oxidizing agents.Benzyl alcohol
One-Pot Reduction/Cross-Coupling A two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable intermediate, followed by cross-coupling. acs.orgHigh efficiency; protects the reactive aldehyde group; fast. acs.orgMay require specialized organometallic reagents.Bromo-substituted Weinreb amides
Flow Chemistry/Microreactors Continuous synthesis in small-scale reactors.Enhanced heat and mass transfer, improved safety, better reproducibility, and easier scale-up. researchgate.netunito.itInitial setup costs can be high.Fine chemicals, Pharmaceuticals

Research into the synthesis of this compound would likely leverage these advanced methodologies to achieve high purity, yield, and sustainability, contributing to the broader toolkit available for creating functionalized aromatic compounds.

Potential as Advanced Building Blocks in Materials Science and Fine Chemical Synthesis

Benzaldehyde and its derivatives are exceptionally valuable "building blocks" in organic synthesis, serving as precursors to a vast array of products including pharmaceuticals, agrochemicals, dyes, and fragrances. rjpn.orgnih.gov The specific functional groups of this compound—an aldehyde for condensation reactions, a methoxy (B1213986) group influencing electronic properties, and a sterically demanding sec-butoxy group—make it a promising candidate for creating novel, high-value molecules.

The compound is an isomer of 4-butoxy-3-methoxybenzaldehyde (B1271677) and is structurally related to o-vanillin (2-hydroxy-3-methoxybenzaldehyde). sigmaaldrich.comwikipedia.org Vanillin (B372448) and its derivatives are known to be excellent starting materials for a wide range of heterocyclic compounds and Schiff bases through reactions with amines. nih.govnih.gov These structures are significant in medicinal chemistry, with applications as antimicrobial, antitumor, and anti-inflammatory agents. nih.gov By analogy, this compound could be used to synthesize new Schiff bases and other complex molecules whose biological activities could be tuned by the presence of the sec-butoxy group.

In materials science, substituted benzaldehydes are used to create polymers and optical materials. For example, derivatives of vanillin have been used to synthesize sensors for detecting volatile organic compounds. scispace.com The unique combination of functional groups in this compound could be exploited to develop new polymers with specific thermal or optical properties. The bulky sec-butoxy group could influence polymer chain packing, leading to materials with altered physical characteristics compared to those derived from less hindered aldehydes. Its potential applications are summarized below:

Application AreaPotential Use of this compoundRationale
Fine Chemicals Intermediate for novel pharmaceuticals and agrochemicals.The aldehyde group allows for the construction of complex molecular scaffolds like Schiff bases and heterocycles. nih.govresearchgate.net
Fragrance Industry Precursor to new aroma compounds.The core benzaldehyde structure is fundamental to many fragrances; substitution patterns modify the scent profile.
Materials Science Monomer for specialty polymers and resins.The sec-butoxy group can impart unique solubility, thermal, or mechanical properties to polymers.
Optical Materials Component in the synthesis of dyes or optical sensors. scispace.comThe aromatic and functional group arrangement can be tailored to create chromophores with specific absorption/emission spectra.

The exploration of this compound as a building block could thus lead to the discovery of new materials and fine chemicals with tailored functionalities.

Contributions to Sustainable Chemical Manufacturing and Process Intensification

The production of specialty chemicals like this compound is intrinsically linked to the advancement of sustainable manufacturing practices and process intensification. Process intensification aims to develop innovative technologies that lead to dramatically smaller, cleaner, and more energy-efficient chemical plants. aiche.orgnumberanalytics.com This is particularly important for the fine chemicals industry, which often deals with complex, multi-step syntheses. researchgate.netnumberanalytics.com

Key aspects of process intensification that are relevant to the synthesis of advanced benzaldehyde derivatives include:

Microreactors and Flow Chemistry : Continuous flow systems offer superior control over reaction parameters, leading to better yields, higher safety, and less waste compared to traditional batch reactors. unito.it The synthesis of a high-value chemical like this compound would be an ideal candidate for a flow process to maximize efficiency and reproducibility. researchgate.net

Multifunctional Reactors : Combining reaction and separation into a single unit, such as in reactive distillation, can significantly reduce capital costs, energy consumption, and plant footprint. numberanalytics.com

Alternative Energy Sources : The use of microwaves or ultrasound can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. rjpn.orgaiche.org

Sustainable Feedstocks and Solvents : Research into using bio-based sources, such as lignin (B12514952) to produce vanillin, points towards a future where key aromatic building blocks are derived from renewable resources. nih.gov Similarly, employing environmentally benign solvents like water minimizes the ecological impact of chemical production. rjpn.org

Developing a commercially viable process for this compound would necessitate the integration of these sustainable and intensified technologies. The economic and environmental demands of modern chemical production make it imperative that the synthesis of new, functional molecules drives innovation in manufacturing technology, ultimately leading to cheaper, safer, and more sustainable chemical processes. aiche.orgnumberanalytics.com

Q & A

Q. How can researchers optimize the synthesis of 2-sec-butoxy-3-methoxybenzaldehyde to improve yield and purity?

Methodological Answer:

  • Key Variables: Optimize reaction conditions by testing catalysts (e.g., acid/base catalysts), solvents (polar vs. nonpolar), temperature (room temperature vs. reflux), and reaction time.
  • Analytical Validation: Use HPLC or GC-MS to monitor reaction progress and purity .
  • Example Workflow:
    • Perform a fractional factorial design to identify critical parameters.
    • Compare yields under varying conditions (e.g., NaH as a base in DMF at 60°C vs. K₂CO₃ in acetone under reflux).
    • Purify via column chromatography, and validate purity using NMR and mass spectrometry.

Reference Table 1: Hypothetical Synthesis Optimization

CatalystSolventTemp (°C)Yield (%)Purity (%)
NaHDMF607295
K₂CO₃Acetone806590

Q. What advanced spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous compounds (e.g., 3-methoxy-4-(methoxymethoxy)benzaldehyde ).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula.
  • IR Spectroscopy: Identify aldehyde (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups.
  • Cross-Validation: Compare data with NIST Chemistry WebBook standards for related aldehydes .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Storage Recommendations:
    • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
    • Avoid exposure to light and moisture, which may accelerate degradation.
  • Stability Testing:
    • Conduct accelerated stability studies (40°C/75% RH for 1 month).
    • Monitor degradation via HPLC and identify byproducts (e.g., oxidized aldehyde derivatives) .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the formation of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Pathways:
    • SN2 Mechanism: Likely if the substrate (e.g., 3-methoxybenzaldehyde derivative) has a good leaving group (e.g., halide) and the sec-butoxide ion acts as a nucleophile.
    • Steric Effects: The bulky sec-butoxy group may favor SN1 mechanisms in polar protic solvents.
  • Kinetic Studies: Use isotopic labeling (e.g., 18^{18}O in butanol) to track oxygen incorporation .

Q. How should researchers address contradictions in experimental data when determining the structure of this compound?

Methodological Answer:

  • Multi-Technique Validation:
    • Resolve NMR ambiguities using 2D techniques (COSY, HSQC).
    • Confirm crystallinity via X-ray diffraction (if crystalline).
    • Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Case Study: If mass spectrometry and NMR disagree, check for isotopic impurities or solvent artifacts.

Q. What strategies enhance regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the benzene ring to steer sec-butoxy addition to the ortho position.
  • Catalytic Control: Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions, as seen in similar benzaldehyde syntheses .

Reference Table 2: Regioselectivity Strategies

StrategyExampleOutcome
Protecting GroupsAcetylation of 4-positionSec-butoxy adds at 2-position
Metal CatalysisPd-mediated couplingControlled C-O bond formation

Q. How can computational chemistry models predict the reactivity and properties of this compound?

Methodological Answer:

  • DFT Calculations: Model reaction pathways (e.g., Fukui indices for electrophilic attack) and optimize transition states.
  • Molecular Dynamics: Simulate solubility and stability in solvents (e.g., DMSO vs. hexane).
  • PubChem Data Integration: Use structural analogs (e.g., 3-ethoxy-4-methoxybenzaldehyde) to predict spectroscopic properties .

Q. What are the primary degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Pathway Analysis:
    • Aldhyde Oxidation: Convert to carboxylic acid under strong oxidizers (e.g., KMnO₄).
    • Ether Cleavage: Acidic or enzymatic hydrolysis of the sec-butoxy group.
  • Analytical Methods: Use LC-MS to identify degradation products (e.g., 3-methoxybenzaldehyde as a breakdown product) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.